2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15969316
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4 |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 6-methyl-2-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H16N4/c1-7(2)4-10-13-9-6-15(3)5-8(9)11(12)14-10/h5-7H,4H2,1-3H3,(H2,12,13,14) |
| Standard InChI Key | UTTIJVNHCSZAQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NC2=CN(C=C2C(=N1)N)C |
Introduction
2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[3,4-d]pyrimidine class. This compound features a pyrrolo ring fused with a pyrimidine structure, characterized by the presence of an isobutyl group at the 2-position and a methyl group at the 6-position. The molecular formula of this compound is C11H16N4, and its molecular weight is 204.27 g/mol .
Synthesis and Chemical Reactivity
The synthesis of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. These methods highlight the complexity and versatility in synthesizing compounds within this class. The chemical reactivity of this compound involves various types of reactions, allowing for the modification of its structure and facilitating the exploration of its biological properties.
Biological Activity and Potential Applications
Compounds within the pyrrolo[3,4-d]pyrimidine class are often studied for their ability to inhibit various enzymes and receptors, making them candidates for therapeutic applications. Research indicates that modifications to the pyrrolo[3,4-d]pyrimidine scaffold can enhance these biological activities. The unique structural attributes of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine make it a valuable candidate in drug discovery and development.
| Compound Class | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Contains a pyrazole ring | Anticancer properties |
| Pyrimido[4,5-d]pyrimidine | Features a similar fused ring system | Antiviral and anticancer activity |
| 6-Benzoyl-pyrazolo[3,4-d]pyrimidine | Substituted with benzoyl | Enzyme inhibitor |
Research Findings and Future Directions
Studies on the interactions of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine with biological targets have revealed insights into its mechanism of action. It may interact with specific enzymes or receptors, contributing to its therapeutic potential. Further research is needed to fully explore its biological activities and potential applications in medicine.
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